Hydrogen-Bond Donor Count Reduction via N-Methylation Compared to 2-(Cyclopentylamino)pyrimidine-5-carbaldehyde
The target compound is a tertiary amine (N-cyclopentyl-N-methyl) and possesses zero hydrogen-bond donors on the 2-amino substituent. In contrast, 2-(cyclopentylamino)pyrimidine-5-carbaldehyde (CAS 672325-83-6) is a secondary amine with one N–H donor. This difference is substantiated by structural comparison: the target compound has molecular formula C₁₁H₁₅N₃O (MW 205.26) , while the des-methyl analog has formula C₁₀H₁₃N₃O (MW 191.23) . In the broader 2-aminopyrimidine-5-carbaldehyde series, the presence or absence of an N–H donor is a critical determinant of permeability and metabolism, as demonstrated by the contrasting XLogP3 and HBD values of 2-(methylamino)pyrimidine-5-carbaldehyde (HBD = 1, XLogP3 = 0) [1] and 2-(dimethylamino)pyrimidine-5-carbaldehyde (HBD = 0, XLogP3 = 0.1) [2].
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) at the 2-amino substituent |
|---|---|
| Target Compound Data | HBD = 0 (tertiary amine; C₁₁H₁₅N₃O; MW 205.26) |
| Comparator Or Baseline | 2-(Cyclopentylamino)pyrimidine-5-carbaldehyde: HBD = 1 (secondary amine; C₁₀H₁₃N₃O; MW 191.23) |
| Quantified Difference | ΔHBD = –1; ΔMW = +14.03 g/mol (addition of one methylene group) |
| Conditions | Structural/compositional comparison based on molecular formula and substituent identity |
Why This Matters
A compound's hydrogen-bond donor count directly influences oral bioavailability and membrane permeability; a reduction of one HBD can significantly improve CNS penetration and passive absorption, which is critical when this aldehyde is used as a precursor for CNS-targeted or cell-permeable probe molecules.
- [1] PubChem. 2-(Methylamino)pyrimidine-5-carbaldehyde – Computed Properties. CID 3160975. XLogP3-AA: 0; HBD Count: 1; MW: 137.14 g/mol. View Source
- [2] PubChem. 2-(Dimethylamino)-5-pyrimidinecarbaldehyde – Computed Properties. CID 795544. XLogP3-AA: 0.1; HBD Count: 0; MW: 151.17 g/mol. View Source
